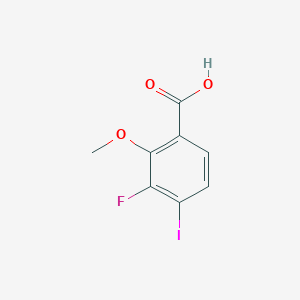

3-Fluoro-4-iodo-2-methoxybenzoic acid

Description

3-Fluoro-4-iodo-2-methoxybenzoic acid is a halogenated benzoic acid derivative characterized by fluorine at position 3, iodine at position 4, and a methoxy group at position 2. This compound combines steric bulk (iodine), electron-withdrawing effects (fluorine), and electron-donating substituents (methoxy), making it a unique candidate for pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₆FIO₃, with a molecular weight of 312.04 g/mol (calculated).

Properties

Molecular Formula |

C8H6FIO3 |

|---|---|

Molecular Weight |

296.03 g/mol |

IUPAC Name |

3-fluoro-4-iodo-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H6FIO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12) |

InChI Key |

NIFMHHUMQUYLNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes:

Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.

Methoxylation: Introduction of the methoxy group via nucleophilic substitution.

Fluorination: Introduction of the fluorine atom through nucleophilic aromatic substitution.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the fluorine atom.

Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products:

Esters: Formed from esterification reactions.

Alcohols: Formed from reduction reactions.

Carboxylates: Formed from oxidation reactions.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique substituents.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: Used in studies to understand the effects of halogenated aromatic compounds on biological systems.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with biological targets through:

Hydrogen Bonding: Interaction with enzymes or receptors.

Electrophilic and Nucleophilic Interactions: Reactivity due to the presence of halogen atoms.

Aromatic Interactions: π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 3-fluoro-4-iodo-2-methoxybenzoic acid with analogs differing in substituent type, position, or molecular weight:

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized electronic environment in the target compound. This contrasts with analogs like 2-fluoro-4-iodo-3-methylbenzoic acid , where the methyl group (electron-donating) reduces acidity compared to the methoxy variant .

- This is absent in 3-fluoro-2-methoxybenzoic acid, limiting the latter’s utility in metal-catalyzed reactions .

Physicochemical Properties

- Solubility : The methoxy group enhances water solubility compared to methyl-substituted analogs (e.g., 2-fluoro-4-iodo-3-methylbenzoic acid ) .

- Melting Points : While direct data for the target compound is unavailable, structurally similar compounds like 3-fluoro-2-methoxybenzoic acid exhibit melting points around 180–220°C, suggesting comparable thermal stability .

Research Findings and Commercial Relevance

- Commercial Availability : The target compound is less cataloged than simpler derivatives like 5-fluoro-2-methylbenzoic acid (priced at ¥5,100/5g in TCI’s catalog), reflecting its specialized applications .

- Safety Profile: While specific data is lacking, analogs like 3-borono-4-methylbenzoic acid emphasize the need for cautious handling of halogenated aromatics, particularly regarding skin/eye irritation .

Biological Activity

3-Fluoro-4-iodo-2-methoxybenzoic acid is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FIO3, with a molecular weight of approximately 280.03 g/mol. The presence of both fluorine and iodine atoms in its structure enhances its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents can enhance binding affinities, allowing the compound to modulate biological pathways effectively. This interaction may occur through covalent or non-covalent mechanisms, influencing enzyme activity or receptor modulation in cellular systems.

Biological Activity and Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its unique structure allows it to serve as a building block in the synthesis of pharmaceuticals targeting specific diseases. Below are some notable findings:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound significantly increased the efficacy of standard antibiotics against Gram-positive bacteria, suggesting its potential as a co-treatment option to combat antibiotic resistance .

- Anticancer Properties : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of apoptosis-related pathways, indicating its potential as a lead compound for anticancer drug development .

- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes showed that it could inhibit enzyme activity related to metabolic disorders, highlighting its potential therapeutic applications in metabolic disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.